(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
This bicyclic compound features an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a 2,6-difluorophenylsulfonyl group at the 8-position.
Properties
IUPAC Name |
8-(2,6-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2S/c14-11-5-2-6-12(15)13(11)19(17,18)16-9-3-1-4-10(16)8-7-9/h1-3,5-6,9-10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHGTPRLVLBOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a series of organic reactions. One common method includes the use of a [5+2] cascade approach, which involves oxidative dearomatization followed by a cycloaddition reaction . This method allows for the formation of the bicyclic structure with high diastereoselectivity and good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the difluorophenyl position.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
2. Neurological Disorders
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier could facilitate the development of therapies aimed at reducing amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .
3. Antimicrobial Properties
Recent investigations have revealed that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents. The sulfonamide moiety is known for enhancing the antibacterial activity of compounds .
Agricultural Applications
1. Pesticide Development
The compound has been explored for use as a pesticide due to its efficacy in controlling agricultural pests. Its unique chemical structure allows it to act on specific biological pathways in pests, providing a targeted approach to pest management while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The difluorophenyl sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity and specificity in binding to these targets.
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Profiles
Key Findings:
- Receptor Specificity: Pyrazole-sulfonamide derivatives (e.g., compound 38) exhibit high affinity for non-opioid targets, whereas pudafensine’s coumarin group directs monoamine activity .
- Metabolic Stability : Sulfonamide derivatives show prolonged plasma half-lives (e.g., compound 38’s t1/2 >6 h) compared to ester-containing analogues .
- Crystallinity and Formulation : Pharmacopeial standards (e.g., crystallinity 〈695〉) are met by advanced candidates, critical for dosage form development .
Biological Activity
The compound (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic structure that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, efficacy in specific conditions, and comparative analyses with other compounds.
Chemical Structure and Properties
The compound features a bicyclic framework with a sulfonyl group attached to a difluorophenyl moiety. Such structural characteristics are pivotal in determining its interaction with biological targets.
Research indicates that compounds similar to (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene often exhibit activity through the inhibition of key enzymes or receptors involved in various physiological processes:
- Acetylcholinesterase Inhibition : Many piperazine derivatives, including those structurally related to the target compound, have shown potential in inhibiting human acetylcholinesterase (AChE), which is crucial for neurotransmission regulation .
- G Protein-Coupled Receptors (GPCRs) : Compounds in this class may interact with GPCRs, influencing intracellular signaling pathways that regulate numerous biological functions .
Antiparasitic Activity
There is evidence suggesting that related compounds exhibit potent antiparasitic activity. For example, studies on similar structures have demonstrated lethal effects against parasites like Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating significant potency .
Anticancer Properties
While specific data on (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is limited, analogs have been reported to show anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Piperazine Derivatives : A study investigated various piperazine derivatives for their AChE inhibitory activities and found that certain modifications led to enhanced binding affinity and selectivity towards the enzyme .
- Antiparasitic Screening : Another study synthesized a series of imidazole derivatives similar to the target compound and assessed their antiparasitic efficacy, revealing promising results with lower cytotoxicity compared to established drugs like metronidazole .
Comparative Analysis
A comparative analysis of biological activities across several compounds reveals insights into the structure-activity relationship (SAR):
| Compound Name | AChE Inhibition | Antiparasitic Activity (IC50) | Anticancer Activity |
|---|---|---|---|
| (1R,5S)-8-Azabicyclo | Moderate | Not reported | Potentially active |
| Piperazine Derivative 1 | High | 1.47 µM | Moderate |
| Imidazole Derivative | Low | 4.43 µM | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
